3-phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
3-Phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinone derivatives are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry. This specific compound features a quinazolinone core, a phenethyl group, and a 1,2,4-oxadiazole moiety, all contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of the quinazolinone core: : This is achieved via the cyclization of an anthranilic acid derivative.
Introduction of the phenethyl group: : This can be done through alkylation, typically using a phenethyl halide and a suitable base.
Construction of the 1,2,4-oxadiazole ring: : This involves the cyclization of an appropriate hydrazide with a carboxylic acid derivative.
Linking the 1,2,4-oxadiazole moiety to the quinazolinone core: : This can be done via a thiol-ether linkage, often using a thioalkylating reagent.
Industrial Production Methods
Industrial production generally scales up the laboratory synthesis with optimizations for yield and purity. This might include the use of more efficient catalysts, solvents that are easier to recover, and conditions that minimize side reactions. Continuous flow synthesis techniques can also be employed for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, typically affecting the phenethyl or methyl groups.
Reduction: : Reduction of the oxadiazole ring could be explored under specific conditions.
Substitution: : Halogenation or nitration at various positions is possible, depending on the desired derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Reduction might be carried out using lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Reagents like thionyl chloride for chlorination or nitric acid for nitration could be used.
Major Products Formed
Oxidation: : May form aldehydes or carboxylic acids.
Reduction: : Could yield amines or other reduced derivatives.
Substitution: : Various halo or nitro derivatives.
Scientific Research Applications
3-Phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has a broad range of applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Potential use in studying enzyme interactions and protein binding due to its complex structure.
Medicine: : May exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, typical of quinazolinone derivatives.
Industry: : Potential use as a precursor in the synthesis of polymers or advanced materials.
Mechanism of Action
The compound's mechanism of action is likely multifaceted, involving interactions with various molecular targets:
Molecular targets: : Potential targets include enzymes involved in cell signaling pathways, protein kinases, and DNA topoisomerases.
Pathways involved: : The compound may disrupt cell cycle progression, induce apoptosis, or inhibit angiogenesis in cancer cells.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 3-phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one stands out due to its unique substitution pattern and the presence of the 1,2,4-oxadiazole ring, which may impart distinct biological properties.
Similar Compounds
4(3H)-quinazolinone: : Lacks the phenethyl and oxadiazole moieties.
2-Phenylquinazolin-4(3H)-one: : Different substitution patterns with varying biological activities.
1,2,4-Oxadiazole derivatives: : Shares the oxadiazole ring but lacks the quinazolinone core.
Conclusion
The synthesis, chemical reactions, applications, and unique properties of this compound showcase its potential in various scientific and industrial fields. Its distinctive structural components contribute to its versatile reactivity and potential biological activity, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-18-8-7-11-20(16-18)24-28-23(32-29-24)17-33-26-27-22-13-6-5-12-21(22)25(31)30(26)15-14-19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSKOPWTTBXQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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